REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[Br:8][C:9]1[CH:20]=[C:13]2[C:14]([O:16]C(=O)[NH:18][C:12]2=[CH:11][CH:10]=1)=O.[CH2:21]([OH:23])C>O>[NH2:18][C:12]1[CH:11]=[CH:10][C:9]([Br:8])=[CH:20][C:13]=1[C:14]([N:3]([O:23][CH3:21])[CH3:6])=[O:16]
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Name
|
O-dimethylhydroxylamine hydrochloride
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Quantity
|
9.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with 1N aqueous sodium hydroxide solution (2×20 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |